molecular formula C20H14ClFN2O3 B11048571 7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No. B11048571
M. Wt: 384.8 g/mol
InChI Key: SOWSUSKNCXPVOE-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid: is a complex organic compound featuring a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. A common route includes:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorophenyl and 4-fluorophenyl groups are introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions.

    Oxidation and Functional Group Manipulation: The final steps involve oxidation to introduce the ketone group and carboxylation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) and nucleophiles (e.g., amines for amination).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic processes.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • 7-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Uniqueness

The unique combination of the 4-chlorophenyl and 4-fluorophenyl groups in the compound provides distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

properties

Molecular Formula

C20H14ClFN2O3

Molecular Weight

384.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H14ClFN2O3/c21-12-3-1-11(2-4-12)15-9-17(25)23-18-16(20(26)27)10-24(19(15)18)14-7-5-13(22)6-8-14/h1-8,10,15H,9H2,(H,23,25)(H,26,27)

InChI Key

SOWSUSKNCXPVOE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC=C(C=C3)F)C(=O)O)NC1=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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